7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Overview
Description
OSM-S-448 is a compound that belongs to the aminothienopyrimidine series, which has been studied extensively for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-448 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes various transformations to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for OSM-S-448 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: OSM-S-448 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis and modification of OSM-S-448.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of OSM-S-448, which may have different biological activities and properties.
Scientific Research Applications
OSM-S-448 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: The compound is studied for its potential antimalarial activity, targeting the malaria parasite Plasmodium falciparum.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.
Mechanism of Action
The mechanism of action of OSM-S-448 involves the inhibition of specific molecular targets within the malaria parasite. The compound is believed to interfere with the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of a P-type sodium-potassium ATPase transporter .
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-448 is unique in its specific structural modifications, which contribute to its distinct biological activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-448 has shown different levels of efficacy and solubility. The presence of specific functional groups, such as the halogenated aminothienopyrimidine scaffold, sets it apart from other compounds in the series .
Properties
IUPAC Name |
7-bromo-4-chlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZDPZIIKOATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586510 | |
Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31169-27-4 | |
Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?
A1: this compound serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []
Q2: How is this compound structurally modified to create potential anticancer agents?
A2: One strategy involves introducing a piperazine unit to the this compound core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []
Q3: Are there other chemical modifications explored with this compound for developing novel compounds?
A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with this compound. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []
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